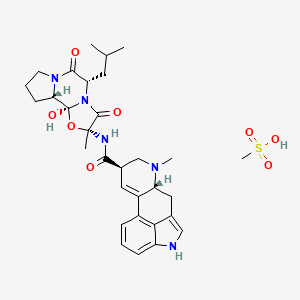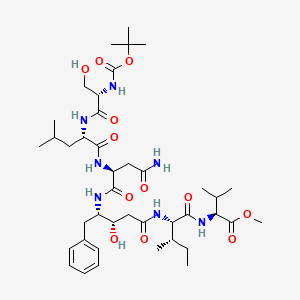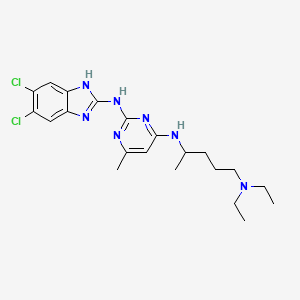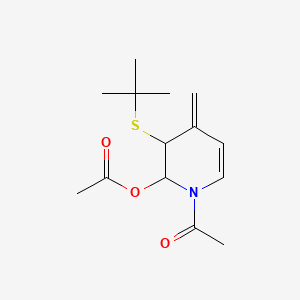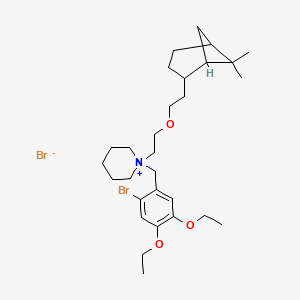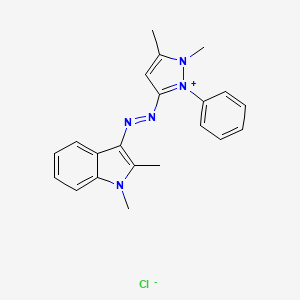
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride is a complex organic compound with the molecular formula C21H24N5Cl. This compound is known for its unique structural features, which include an indole ring, a pyrazolium core, and an azo linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1,2-dimethylindole, undergoes a series of reactions to introduce the azo group at the 3-position. This is usually achieved through diazotization followed by azo coupling.
Synthesis of the Pyrazolium Core: The pyrazolium core is synthesized separately, often starting from phenylhydrazine and acetylacetone, which undergo cyclization to form the pyrazole ring.
Coupling Reaction: The indole derivative and the pyrazolium core are then coupled under specific conditions to form the final product. This step often requires the use of a coupling agent and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo linkage, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazolium rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic and nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinonoid structures, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes, including enzyme interactions and cellular signaling pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial and anticancer agent.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride involves its interaction with specific molecular targets. The azo linkage and the aromatic rings allow it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium bromide
- 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium iodide
Uniqueness
Compared to similar compounds, 3-((1,2-Dimethyl-1H-indol-3-yl)azo)-1,5-dimethyl-2-phenyl-1H-pyrazolium chloride exhibits unique properties due to the presence of the chloride ion. This can influence its solubility, reactivity, and interaction with biological targets, making it a compound of particular interest in various research fields .
Eigenschaften
CAS-Nummer |
89923-55-7 |
|---|---|
Molekularformel |
C21H22N5.Cl C21H22ClN5 |
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
(1,2-dimethylindol-3-yl)-(1,5-dimethyl-2-phenylpyrazol-2-ium-3-yl)diazene;chloride |
InChI |
InChI=1S/C21H22N5.ClH/c1-15-14-20(26(25(15)4)17-10-6-5-7-11-17)22-23-21-16(2)24(3)19-13-9-8-12-18(19)21;/h5-14H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VHYVLIRUHIJBFC-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=[N+](N1C)C2=CC=CC=C2)N=NC3=C(N(C4=CC=CC=C43)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


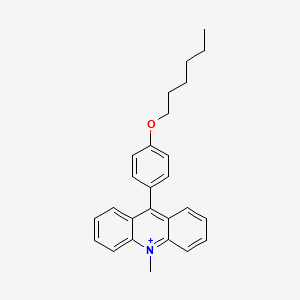
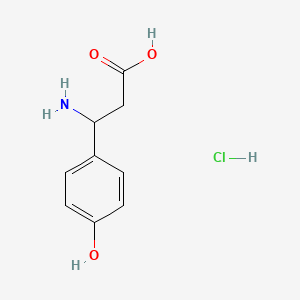


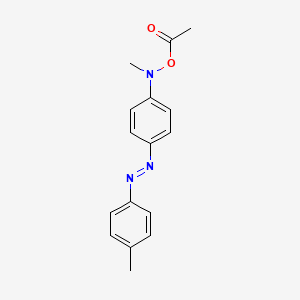

![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
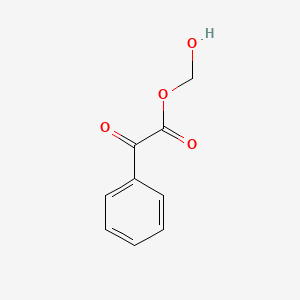
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)
